3-Methoxypyran-4-one
Overview
Description
3-Methoxypyran-4-one, also known as 3-methoxy-4H-pyran-4-one, is an organic compound with the molecular formula C6H6O3. It is a derivative of pyran, a six-membered heterocyclic compound containing one oxygen atom.
Mechanism of Action
Target of Action
Compounds with similar structures, such as benzopyran-4-ones, have been reported to exhibit cytotoxic activity against multi-drug resistant cancer cell lines . Therefore, it is plausible that 3-Methoxypyran-4-one may also interact with cellular targets involved in cancer progression.
Mode of Action
Based on the structure-activity relationships of similar compounds, it is possible that this compound interacts with its targets to induce changes at the molecular level
Biochemical Pathways
Compounds with similar structures have been shown to affect various biochemical pathways involved in cancer progression
Pharmacokinetics
The presence of a carbonyl and two hydroxyl groups in similar compounds like kojic acid suggests that these molecules would be soluble in water . The low molecular weight, unfavorable lipophilicity, and instability of such compounds, followed by disadvantages of their ADME properties, highlight the need for structural changes .
Result of Action
Similar compounds have been reported to exhibit significant antibacterial, antifungal, anticancer, anticonvulsant, anti-alzheimer’s disease, and metal chelating activities
Action Environment
The stability and activity of similar compounds can be influenced by factors such as ph, temperature, and the presence of other substances
Preparation Methods
Synthetic Routes and Reaction Conditions: 3-Methoxypyran-4-one can be synthesized through various synthetic routes. One common method involves the cyclization of appropriate starting materials under specific reaction conditions. For instance, the reaction of 3-methoxy-2-buten-4-one with an acid catalyst can yield this compound .
Industrial Production Methods: In industrial settings, the production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product .
Chemical Reactions Analysis
Types of Reactions: 3-Methoxypyran-4-one undergoes various chemical reactions, including:
Oxidation: It can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert it into alcohols or other reduced forms.
Substitution: It can undergo substitution reactions where functional groups are replaced by other groups.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Substitution reactions may involve reagents like halogens or nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
3-Methoxypyran-4-one has a wide range of scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It serves as a precursor for the synthesis of biologically active compounds.
Industry: It is used in the production of various pharmaceuticals and agrochemicals.
Comparison with Similar Compounds
3-Hydroxy-4-pyranone: Known for its use as a skin-whitening agent and its diverse biological activities, including antioxidant and antibacterial properties.
Uniqueness of 3-Methoxypyran-4-one: this compound stands out due to its unique methoxy group, which can influence its chemical reactivity and biological activity. This structural feature may confer specific advantages in certain applications, such as enhanced stability or selectivity in biological systems .
Properties
IUPAC Name |
3-methoxypyran-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6O3/c1-8-6-4-9-3-2-5(6)7/h2-4H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WLONNGPPUOEELX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=COC=CC1=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
126.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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